molecular formula C13H12BrNO B1275198 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 881040-47-7

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1275198
CAS No.: 881040-47-7
M. Wt: 278.14 g/mol
InChI Key: WYTDPRRPVAVWFX-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromoethylphenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or proteins .

Comparison with Similar Compounds

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-11-7-12(14)3-4-13(11)15-6-5-10(8-15)9-16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTDPRRPVAVWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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